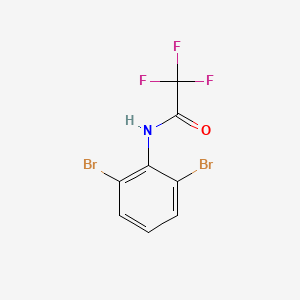

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

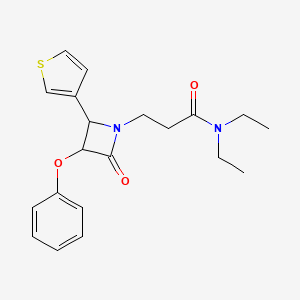

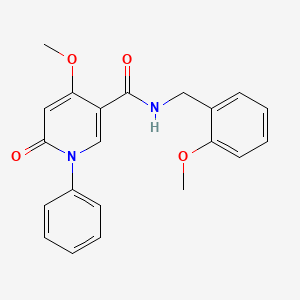

“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” is an organic compound with the molecular formula C8H7Br2NO . It is a derivative of acetamide, which is substituted by a 2,6-dibromophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central carbon atom bonded to a nitrogen atom and a trifluoromethyl group. The nitrogen atom is also bonded to a 2,6-dibromophenyl group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 292.955 Da and a monoisotopic mass of 290.889435 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 380.3±32.0 °C at 760 mmHg, and a flash point of 183.8±25.1 °C .科学的研究の応用

1. Organic Synthesis and Electrophilic Fluorination

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide and related compounds are used in organic synthesis, particularly in electrophilic fluorination reactions. For example, research by Banks et al. (1996) explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] in fluorinating various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

2. Synthesis of Heterocyclic Compounds

Compounds similar to this compound are used in the synthesis of heterocyclic compounds, such as azetidinones, which have potential pharmaceutical applications. Bordeau et al. (2006) demonstrated the use of difluoro(trimethylsilyl)acetamides in synthesizing 3,3‐Difluoroazetidinones (Bordeau, Frébault, Gobet, & Picard, 2006).

3. Structural and Stereochemical Studies

Research by Negrebetsky et al. (2008) on N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds provided insights into the synthesis, structure, and dynamic stereochemistry of these organosilicon compounds. Their study helps in understanding the molecular behavior and potential applications in materials science (Negrebetsky, Taylor, Kramarova, Shipov, Pogozhikh, Ovchinnikov, Korlyukov, Bowden, Bassindale, & Baukov, 2008).

4. Biochemical Applications

In biochemistry, similar fluorinated compounds are used in calcium measurement techniques. Smith et al. (1983) investigated how difluoro derivatives of certain chelators can be used to determine calcium concentrations in biological systems (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

5. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are synthesized for potential medicinal applications. Mphahlele et al. (2017) synthesized a series of compounds for evaluation as antimalarial agents, demonstrating the pharmaceutical relevance of these types of compounds (Mphahlele, Mmonwa, & Choong, 2017).

6. Environmental Science

Finally, compounds like this compound are studied in environmental science for understanding the fate and effects of fluorinated organics in the environment. Key et al. (1997) provided insights into how these compounds behave in various environmental contexts (Key, Howell, & Criddle, 1997).

作用機序

Target of Action

A structurally similar compound, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, has been reported to targetBiotin Carboxylase in Escherichia coli .

Pharmacokinetics

A related compound, 2-(2,6-dibromophenyl)acetonitrile, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide.

Result of Action

Based on the target of the related compound, it might interfere with the function of biotin carboxylase, potentially affecting fatty acid synthesis and energy production in cells .

特性

IUPAC Name |

N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F3NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKJXSMNQTMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)

![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)